Thiorphan

NEP inhibition IC50 comparison phosphoramidon

Select Thiorphan as your NEP inhibition reference standard. Its dual NEP/ACE profile (NEP IC50=6.9 nM; ACE IC50=140 nM) uniquely models metalloprotease crosstalk in RAAS and natriuretic peptide systems—ideal for cardiovascular and renal research. Validated for pharmacological NEP inhibition in Alzheimer's models: i.c.v. infusion elevates cortical Aβ40 and induces cognitive deficits. Provides benchmark selectivity (3,200-fold NEP vs. NEP2 discrimination) for profiling novel M13 family inhibitors. Limited BBB permeability ensures peripheral restriction, eliminating confounding central effects. Choose proven reference standard quality for reproducible, physiologically relevant results.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 76721-89-6
Cat. No. B555922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiorphan
CAS76721-89-6
SynonymsTHIORPHAN; dl-thiorphan; 76721-89-6; DL-3-Mercapto-2-benzylpropanoylglycine; n-(2-benzyl-3-sulfanylpropanoyl)glycine; CHEMBL10247; CHEBI:9568; Glycine,N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-,(+-)-; 2-(2-benzyl-3-sulfanylpropanamido)aceticacid; N-[(RS)-2-Benzyl-3-mercaptopropanoyl]-glycine; (+/-)-N-(3-Mercapto-2-benzylpropionyl)glycine; C12H15NO3S; Tiorphan; Prestwick_694; (3-Mercapto-2-benzylpropionyl)glycine; ACMC-20eo1l; AC1Q5WMR; Prestwick0_000633; Prestwick1_000633; Prestwick2_000633; Prestwick3_000633; AC1L1F8Q; AC1Q75XI; Lopac0_001139; BSPBio_000626
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O
InChIInChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)
InChIKeyLJJKNPQAGWVLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiorphan (CAS 76721-89-6) for Research Procurement: A Benchmark Neprilysin Inhibitor with Defined Potency and Selectivity Profile


Thiorphan (DL-3-Mercapto-2-benzylpropanoylglycine) is a thiol-containing, competitive inhibitor of neprilysin (NEP; neutral endopeptidase 24.11; enkephalinase), a zinc metalloprotease implicated in the catabolism of numerous bioactive peptides including enkephalins, natriuretic peptides, substance P, and amyloid-beta [1]. It serves as a foundational reference standard in NEP pharmacology due to its extensively characterized nanomolar inhibitory potency (IC50 = 2.1–6.9 nM against mammalian NEP) and well-documented selectivity profile across related metalloproteases . As the active metabolite of the clinical prodrug racecadotril (acetorphan), thiorphan represents a critical tool compound for dissecting NEP-dependent pathways in cardiovascular, pain, and neurodegenerative disease research [2].

Why Thiorphan Cannot Be Interchanged with Other NEP Inhibitors: Quantitative Selectivity and Pharmacodynamic Divergence


NEP inhibitors are not a functionally interchangeable class. While compounds like phosphoramidon, candoxatril, sacubitril, and retro-thiorphan all target the NEP active site, they exhibit quantitatively distinct selectivity fingerprints for off-target metalloproteases (ACE, ECE-1, NEP2), divergent binding modes, and variable in vivo pharmacodynamic outcomes—including differential effects on endothelin-1 elevation and amyloid-beta accumulation [1]. Thiorphan's unique position as a racemic thiol-based inhibitor with a Ki of ~2–5 nM for NEP, moderate ACE cross-reactivity (IC50 = 140 nM), and negligible ECE-1 inhibition distinguishes it from both broader-spectrum (phosphoramidon) and cleaner (sacubitril, retro-thiorphan) alternatives [2]. Substitution without rigorous selectivity matching risks confounding experimental interpretation, particularly in studies where concurrent ACE or ECE-1 modulation would alter substrate peptide pools [3].

Thiorphan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


NEP Inhibitory Potency: Thiorphan vs. Phosphoramidon in Mammalian and Nematode Systems

Thiorphan exhibits markedly different potency against NEP orthologs compared to phosphoramidon, a finding with direct implications for cross-species experimental design. In mammalian NEP assays using the synthetic substrate AKH-I, thiorphan demonstrates an IC50 of 22 μM, whereas phosphoramidon is approximately 170-fold more potent (IC50 = 0.13 μM) against the Ascaris suum nematode enzyme [1]. Similarly, against the [D-Ala², Leu⁵]enkephalin substrate, phosphoramidon (IC50 = 0.28 μM) is approximately 56-fold more potent than thiorphan (IC50 = 15.8 μM) in the A. suum system [2]. This species-dependent potency inversion—thiorphan is equipotent or superior to phosphoramidon in many mammalian NEP assays—means that phosphoramidon cannot serve as a direct substitute for thiorphan in invertebrate or comparative pharmacology studies.

NEP inhibition IC50 comparison phosphoramidon enzyme kinetics

Selectivity for NEP Over NEP2: Thiorphan's ~3,200-Fold Discrimination Window

Thiorphan exhibits pronounced selectivity for NEP (neprilysin) over its homolog NEP2 (neprilysin-2), a distinction critical for experiments requiring NEP-specific modulation without NEP2 interference. Thiorphan inhibits NEP with an IC50 of 0.007 μM (7 nM) but requires approximately 3,200-fold higher concentrations to inhibit NEP2 (IC50 = 22 μM) [1]. This selectivity window is quantitatively documented: thiorphan is "far more potent against neprilysin (EC 3.4.24.11) than neprilysin-2" [2]. In contrast, the broader-spectrum inhibitor phosphoramidon exhibits only an approximately 8-fold selectivity for NEP over NEP2 [3], making thiorphan the preferred reagent when clean discrimination between these two related metalloproteases is required.

NEP2 NEP selectivity off-target inhibition neprilysin-2

Off-Target ACE Inhibition: Thiorphan vs. Retro-Thiorphan Selectivity Engineering

Thiorphan exhibits measurable cross-reactivity with angiotensin-converting enzyme (ACE; Ki = 150 nM; IC50 = 140 nM), representing a residual interaction that can confound cardiovascular and hemodynamic studies [1]. This off-target activity is not an inherent property of the NEP pharmacophore: retro-inversion of the amide bond to produce retro-thiorphan eliminates ACE recognition while preserving potent NEP inhibition (Ki = 2.3 nM for retro-thiorphan vs. 2 nM for thiorphan) [2]. This structural modification reduces the ACE inhibitory potency by >4,000-fold (retro-thiorphan Ki >10 μM for ACE vs. thiorphan Ki = 150 nM), demonstrating that thiorphan's ACE activity is a specific, modifiable feature rather than an unavoidable class effect [3].

ACE angiotensin-converting enzyme retro-thiorphan selectivity engineering

Comparative NEP Inhibitor Potency: Thiorphan (IC50 = 2.1–6.9 nM) vs. Candoxatril (Ki = 14 nM)

Among clinically investigated NEP inhibitors, thiorphan demonstrates higher intrinsic potency at the NEP active site compared to candoxatril (candoxatrilat). Thiorphan inhibits NEP with a reported Ki of 4.7 nM and IC50 values ranging from 2.1 nM to 6.9 nM, depending on assay conditions [1]. In contrast, candoxatrilat—the active metabolite of the prodrug candoxatril—exhibits a Ki of 14 nM for NEP inhibition [2]. This represents an approximately 3-fold higher binding affinity for thiorphan relative to candoxatrilat. Notably, candoxatril was explicitly designed as a carboxylate-based inhibitor lacking the thiol zinc-chelating group present in thiorphan, which contributes to differential binding kinetics and off-target profiles [3].

NEP inhibition candoxatril potency comparison Ki

Endothelin-1 Elevation: Thiorphan vs. Sacubitril in Renal NEP Inhibition

Chronic NEP inhibition can elevate endothelin-1 (ET-1) levels—a vasoconstrictor peptide—potentially confounding cardiovascular and renal studies. In a direct 7-day head-to-head comparison in transgenic Ren2 hypertensive rats, both thiorphan and sacubitril (the NEP inhibitor component of LCZ696/sacubitril-valsartan) were administered via osmotic minipump at low and high doses [1]. Urinary ET-1 increased significantly in the low-dose thiorphan group compared to baseline (P<0.05), whereas sacubitril produced significant urinary ET-1 elevation only at high dose. Notably, urinary cGMP—a downstream marker of natriuretic peptide signaling—rose significantly only in the high-dose sacubitril group, not with thiorphan treatment [2]. These divergent pharmacodynamic profiles demonstrate that NEP inhibitors are not functionally equivalent even when targeting the same enzyme.

endothelin-1 sacubitril kidney pharmacodynamics

CNS Bioavailability: Thiorphan's Limited Blood-Brain Barrier Penetration (18.2 nmol/g Brain at 30 min)

Thiorphan exhibits limited and transient brain penetration following systemic administration, a pharmacokinetic property that critically influences its utility for central vs. peripheral NEP inhibition studies. Following intraperitoneal administration of 300 mg/kg thiorphan in mice, brain concentrations peaked at 18.2 ± 2.4 nmol/g brain tissue at 30 minutes post-injection, then rapidly declined to near-baseline levels [1]. This limited CNS bioavailability is attributed to thiorphan's hydrophilic character (calculated logP ~1.2), which restricts passive diffusion across the blood-brain barrier [2]. Consequently, thiorphan is described as having "limited ability to cross the blood-brain barrier" and is classified as "cell permeable: no" . In contrast, centrally acting NEP inhibitors (e.g., kelatorphan) or BBB-permeable prodrug strategies (e.g., acetorphan) have been specifically engineered to overcome this limitation [3].

blood-brain barrier CNS penetration pharmacokinetics brain concentration

Thiorphan Optimal Application Scenarios: Evidence-Based Procurement Guidance for Specific Research Contexts


Peripheral NEP Inhibition Studies Requiring Minimal CNS Penetration

Thiorphan's limited blood-brain barrier permeability (peak brain concentration 18.2 nmol/g at 30 min post-IP, with rapid clearance) makes it an ideal tool for experiments where peripheral NEP inhibition must be achieved without confounding central effects [1]. Applications include: (1) cardiovascular studies examining natriuretic peptide regulation in the heart and vasculature, (2) renal NEP inhibition experiments assessing diuresis and natriuresis, and (3) peripheral enkephalin metabolism studies where CNS opioid receptor activation would skew nociceptive readouts [2].

NEP/ACE Dual Inhibition Modeling in Cardiovascular Pharmacology

Unlike ultra-selective NEP inhibitors (e.g., retro-thiorphan) or clinical agents (e.g., sacubitril), thiorphan retains measurable ACE inhibitory activity (IC50 = 140 nM; Ki = 150 nM) [1]. This dual NEP/ACE profile—though not as balanced as dedicated dual inhibitors like omapatrilat—provides a useful reference compound for modeling endogenous metalloprotease crosstalk in the renin-angiotensin-aldosterone and natriuretic peptide systems [2]. Researchers investigating the physiological consequences of combined NEP/ACE inhibition, or validating novel dual inhibitors, benefit from thiorphan as a benchmark with extensively characterized dual-target activity [3].

Amyloid-Beta Metabolism and Alzheimer's Disease Model Validation

Thiorphan's robust NEP inhibition in the brain—when administered centrally (i.c.v.) to bypass BBB limitations—has been extensively validated for elevating cortical amyloid-beta (Aβ) levels in rodent models [1]. Continuous i.c.v. thiorphan infusion (2 mg/mL) increases insoluble cortical Aβ40 and produces measurable cognitive deficits in the Morris water maze and object recognition tests [2]. This established experimental paradigm makes thiorphan the reference standard for pharmacological NEP inhibition in AD research, enabling reproducible induction of Aβ accumulation and validation of NEP-targeted therapeutic interventions [3].

Comparative Selectivity Studies Across M13 Metalloprotease Family

Thiorphan's well-defined selectivity profile—IC50 = 0.007 μM for NEP vs. 22 μM for NEP2 (~3,200-fold discrimination); Ki >10 μM for ECE-1; IC50 = 140 nM for ACE—establishes it as a critical reference standard for profiling novel M13 family inhibitors [1]. When screening new chemical entities for NEP selectivity, thiorphan provides a benchmark for acceptable off-target discrimination [2]. Its differential potency against invertebrate NEP orthologs (e.g., 22 μM for A. suum NEP) further supports its utility in cross-species metalloprotease evolution and comparative pharmacology studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.